An In-depth Technical Guide to Rifaximin-d6: Chemical Structure, Properties, and Analytical Applications
An In-depth Technical Guide to Rifaximin-d6: Chemical Structure, Properties, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Rifaximin-d6, a deuterated internal standard essential for the accurate quantification of the non-systemic antibiotic Rifaximin. This document details its chemical structure, physicochemical properties, and its application in analytical methodologies. Furthermore, it elucidates the mechanism of action of Rifaximin, focusing on the Pregnane X Receptor (PXR) signaling pathway, and provides detailed experimental protocols for its quantification.
Chemical Structure and Properties
Rifaximin-d6 is a deuterated analog of Rifaximin, a semi-synthetic antibiotic derived from rifamycin SV.[1] The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of Rifaximin, as it is chemically identical to the parent drug but has a different mass.[2]
Chemical Structure:
The chemical structures of Rifaximin and Rifaximin-d6 are presented below. The six deuterium atoms in Rifaximin-d6 are located on the methyl group and the pyridine ring of the 2-amino-4-methylpyridine moiety.
Rifaximin:
Caption: Chemical structure of Rifaximin.
Rifaximin-d6:
The precise location of the six deuterium atoms can be inferred from the IUPAC name: [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate.[3]
Physicochemical Properties
The key physicochemical properties of Rifaximin and Rifaximin-d6 are summarized in the table below for easy comparison.
| Property | Rifaximin | Rifaximin-d6 |
| Molecular Formula | C₄₃H₅₁N₃O₁₁[4][5] | C₄₃H₄₅D₆N₃O₁₁[6] |
| Molecular Weight | 785.9 g/mol [5][7] | 791.9 g/mol [3] |
| CAS Number | 80621-81-4[1] | 1262992-43-7[6] |
| Appearance | Solid | Solid[6] |
| Solubility | - | Chloroform: Slightly Soluble, Methanol: Slightly Soluble[6] |
| Purity | - | ≥99% deuterated forms (d₁-d₆)[6] |
Spectral Data
While detailed spectral data such as NMR and full mass spectra are proprietary and not publicly available, the key mass transitions used for quantification are well-documented in analytical methods. For instance, in LC-MS/MS analysis, the proton adducts are monitored.[7]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Rifaximin | 786.4 | 754.4[7] |
| Rifaximin-d6 | 792.5 | 760.5[7] |
Mechanism of Action of Rifaximin: The Pregnane X Receptor (PXR) Signaling Pathway
Rifaximin's primary mechanism of action as an antibiotic is the inhibition of bacterial RNA synthesis by binding to the β-subunit of bacterial DNA-dependent RNA polymerase.[6][8] Beyond its antimicrobial activity, Rifaximin is also a potent and gut-specific agonist of the human Pregnane X Receptor (PXR).[1][4] PXR is a nuclear receptor that plays a crucial role in the detoxification of xenobiotics and the modulation of inflammatory responses in the gastrointestinal tract.[5][8]
Activation of PXR by Rifaximin leads to the transcription of genes involved in drug metabolism and efflux, such as cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp).[9] Furthermore, PXR activation can suppress pro-inflammatory signaling pathways, such as the NF-κB pathway, thereby exerting anti-inflammatory effects in the gut.[8][9] This dual mechanism of antimicrobial action and host-mediated anti-inflammatory effects contributes to its therapeutic efficacy in various gastrointestinal disorders.[8]
References
- 1. US9150590B2 - Process for the synthesis of rifaximin and a new pseudo-crystalline form of rifaximin obtained thereby - Google Patents [patents.google.com]
- 2. Synthesis and biological activity of some derivatives of rifamycin P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of deuterated methyl pyridines [inis.iaea.org]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Development of a Method for the Determination of Rifaximin and Rifampicin Residues in Foods of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EP2710014A1 - New process for the synthesis of rifaximin and a new pseudo-crystalline form of rifaximin obtained thereby - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
